1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Description
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a synthetic carbazole derivative characterized by a propan-2-ol backbone linking a 3,6-dibromocarbazole moiety and a 2-chloroanilino group. The carbazole ring system, substituted with bromine at the 3- and 6-positions, confers significant electronic and steric properties, while the 2-chloroanilino group introduces a halogenated aromatic amine functionality.
Properties
IUPAC Name |
1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-5-7-20-16(9-13)17-10-14(23)6-8-21(17)26(20)12-15(27)11-25-19-4-2-1-3-18(19)24/h1-10,15,25,27H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZDMBFIXBRBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Bromosuccinimide (NBS) Bromination
Carbazole undergoes regioselective bromination using NBS in dimethylformamide (DMF). Key parameters include:
The reaction proceeds via electrophilic aromatic substitution, with NBS acting as a bromine donor. The product is purified via crystallization in chloroform.
Liquid Bromine Bromination
An alternative employs liquid bromine in acetic acid, though this method risks over-bromination and requires precise stoichiometric control. Industrial protocols often favor NBS for scalability and safety.
Preparation of 2-Chloroaniline
2-Chloroaniline is typically synthesized through chlorination of aniline derivatives. Two pathways are prevalent:
Direct Chlorination of Aniline
Aniline reacts with chlorine gas in the presence of FeCl₃ as a catalyst. This method yields a mixture of ortho-, meta-, and para-isomers, necessitating chromatographic separation.
Sandmeyer Reaction
A diazonium salt intermediate derived from aniline is treated with CuCl, producing 2-chloroaniline with higher regioselectivity. This method avoids isomer separation but requires stringent temperature control.
Coupling of 3,6-Dibromocarbazole and 2-Chloroaniline
The final step involves linking the two aromatic systems via a propan-2-ol spacer. Two coupling strategies are described:
Nucleophilic Substitution
3,6-Dibromocarbazole is treated with epichlorohydrin under basic conditions to form an epoxide intermediate, which subsequently reacts with 2-chloroaniline:
| Reagent/Condition | Role | Source |
|---|---|---|
| Epichlorohydrin | Epoxide formation | |
| K₂CO₃ | Base catalyst | |
| DMF | Solvent | |
| Temperature | 80°C, 12 hours | |
| Yield | 52–60% |
The reaction proceeds via ring-opening of the epoxide by the amine group of 2-chloroaniline, followed by acid-catalyzed cyclization.
Mitsunobu Reaction
A more recent approach employs the Mitsunobu reaction to couple 3,6-dibromocarbazole-9-ethanol with 2-chloroaniline:
| Reagent/Condition | Role | Source |
|---|---|---|
| DIAD | Azodicarboxylate | |
| PPh₃ | Phosphine catalyst | |
| THF | Solvent | |
| Temperature | 25°C, 6 hours | |
| Yield | 68–75% |
This method offers superior regiocontrol and reduced side-product formation compared to nucleophilic substitution.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and safety:
Continuous Flow Reactors
Bromination and coupling steps are conducted in continuous flow systems to enhance heat dissipation and reaction uniformity. This reduces decomposition risks and improves yields by 12–15%.
Purification Techniques
Industrial processes utilize countercurrent chromatography or simulated moving bed (SMB) systems for high-purity isolation (>99.5% purity).
Analytical Characterization
Critical quality control metrics include:
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H) | |
| HPLC | Retention time: 9.2 min | |
| MS (ESI+) | m/z 509 [M+H]⁺ |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Over-bromination is minimized using NBS in lieu of Br₂ and maintaining sub-20°C temperatures.
Epoxide Stability
Epichlorohydrin intermediates are stabilized via inert atmosphere storage and minimized exposure to moisture.
Emerging Methodologies
Recent advances focus on photocatalytic C–N coupling, which reduces reliance on toxic catalysts and improves atom economy. Pilot studies report yields of 78% under blue LED irradiation .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery and development.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
*Estimated based on analogous compounds.
Carbazole Substitution :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability compared to chlorine, as seen in Wiskostatin (3,6-dibromo) versus dichloro derivatives .
- Di-substitution at 3,6-positions: This pattern is conserved in bioactive carbazoles, likely due to optimal steric and electronic effects for protein binding .
- Dimethylamino (Wiskostatin): The tertiary amine enhances solubility and may facilitate interactions with polar residues in N-WASP, a key target in actin polymerization . Benzylamino (): Increased hydrophobicity could improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a complex organic compound with the molecular formula . This compound has garnered interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. Despite limited direct studies on its biological mechanisms, existing research indicates various promising applications.
Structural Characteristics
The compound features a chloroaniline moiety linked to a dibromocarbazole unit, which contributes to its chemical reactivity and potential biological interactions. The structural complexity may influence its affinity for biological targets, such as enzymes and receptors, which is crucial for therapeutic applications.
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 508.6 g/mol |
| Key Functional Groups | Chloroaniline, dibromocarbazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration and Reduction : Starting from carbazole, nitration introduces amino groups.
- Halogenation : Bromination at the 3 and 6 positions of the carbazole.
- Coupling Reaction : Coupling with 2-chloroaniline under basic conditions.
These synthetic routes are essential for producing the compound with desired purity and yield.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Potential
Compounds with similar dibromocarbazole structures have shown anticancer properties. The brominated structure may enhance its ability to interact with cellular targets involved in cancer progression. While specific studies on this compound are sparse, related compounds have demonstrated the ability to inhibit tumor growth through various mechanisms.
Antifungal Properties
Similar classes of compounds have been evaluated for antifungal activity against strains such as Candida albicans. The presence of halogen atoms in the structure often correlates with increased antifungal efficacy. Although direct antifungal studies on this compound are not available, its structural relatives suggest potential effectiveness against fungal infections.
Neuropharmacological Applications
The unique structure of this compound may influence neurogenesis and neuronal survival pathways. Compounds with related structures have been investigated for their roles in promoting neuronal health and combating neurodegenerative diseases.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific biological targets leading to modulation of biochemical pathways. These interactions could involve:
- Enzyme Inhibition/Activation : Modifying enzyme activity relevant to disease processes.
- Receptor Binding : Interacting with neurotransmitter receptors or other signaling pathways.
Comparative Analysis with Similar Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | Different chloro position; potential variations in biological activity | |
| 1-Anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | Lacks chlorine substitution; may exhibit different reactivity | |
| 1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | Chlorine at the meta position; insights into structure–activity relationships |
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 3,6-dibromocarbazole core with functionalized propanol derivatives. A two-step approach is common:
N-Alkylation : React 3,6-dibromocarbazole with epichlorohydrin or a substituted epoxide to introduce the propanol chain .
Amino Substitution : Substitute the hydroxyl group with 2-chloroaniline via nucleophilic substitution, using catalysts like tetrabutylammonium iodide in dichloromethane .
Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purify via column chromatography (Rf ~0.3–0.4 in ethyl acetate/hexane) or recrystallization .
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 526.0 (calculated for C₂₁H₁₅Br₂ClN₂O) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 3,6-dibromocarbazole derivatives?
The carbazole core and substituents critically influence activity:
- Bromine Positions : 3,6-Dibromo substitution enhances π-stacking with biological targets (e.g., enzymes, DNA) compared to mono-substituted analogs .
- Propanol Chain : The 2-chloroanilino group improves lipophilicity and target binding, as seen in similar Bax inhibitors (IC₅₀ ~5–10 µM) .
- Amino Group Modifications : Replacing 2-chloroaniline with piperazine or morpholine alters solubility and potency (e.g., IC₅₀ shifts from 10 µM to 50 µM) .
Experimental Design : - Compare analogs (e.g., dimethylamino vs. piperazine substitutions) in enzyme inhibition assays.
- Use molecular docking to predict binding modes .
Q. How can researchers resolve contradictions in reported biological data for carbazole-based compounds?
Discrepancies may arise from:
- Purity Issues : Impurities in synthesis (e.g., unreacted carbazole) can skew activity. Validate purity via HPLC and elemental analysis .
- Assay Conditions : Varying pH, solvent (DMSO vs. ethanol), or cell lines may alter results. Standardize protocols using reference compounds (e.g., propranolol for β-blocker studies) .
- Stereochemistry : Undefined stereocenters (e.g., propanol configuration) can lead to variable activity. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Leverage quantum chemistry and QSPR models:
- LogP Calculation : Predict lipophilicity (estimated LogP ~4.2) using software like COSMOtherm .
- Solubility : Molecular dynamics simulations suggest low aqueous solubility (~0.1 mg/mL), necessitating formulation with cyclodextrins or liposomes .
- ADMET Profiling : Use tools like SwissADME to assess permeability (Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
